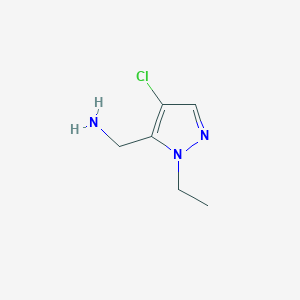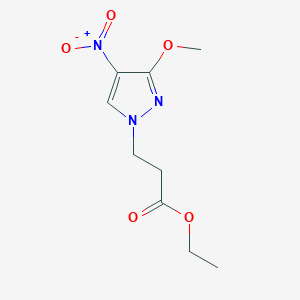
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is an organic compound characterized by the presence of both amino and methoxy groups on a phenyl ring, as well as dichlorophenyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Nitration: The compound undergoes nitration using nitric acid and acetic acid at low temperatures (0-20°C) to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using iron powder and acetic acid in the presence of water and ethyl acetate, followed by heating.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group instead of dichlorophenyl.
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: This compound features a furan ring instead of dichlorophenyl.
Uniqueness
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C15H13Cl2NO3 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
(2-amino-4,5-dimethoxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-10(12(18)7-14(13)21-2)15(19)9-4-3-8(16)5-11(9)17/h3-7H,18H2,1-2H3 |
InChI-Schlüssel |
IUJUUOUUFCGNNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)



![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)








![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
